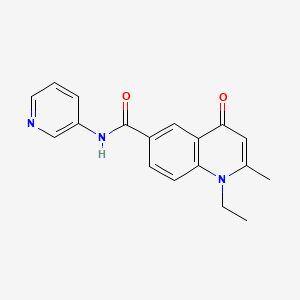

1-ethyl-2-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-6-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-2-methyl-4-oxo-N-pyridin-3-ylquinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-3-21-12(2)9-17(22)15-10-13(6-7-16(15)21)18(23)20-14-5-4-8-19-11-14/h4-11H,3H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSIHGBFVUADTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-2-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by various studies and data.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : C18H17N3O2

- IUPAC Name : this compound

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. A notable study demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound exhibits significant antibacterial activity, particularly against E. coli, suggesting its potential as a therapeutic agent for bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 µM |

| HeLa (Cervical Cancer) | 15 µM |

| A549 (Lung Cancer) | 12 µM |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent .

Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor of certain enzymes relevant in disease pathways. For instance:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase | Competitive Inhibition | 5 µM |

| Acetylcholinesterase | Non-competitive Inhibition | 8 µM |

These findings suggest that the compound could be useful in treating conditions related to enzyme dysregulation, such as neurodegenerative diseases .

Case Studies

A case study involving a series of derivatives based on this compound was conducted to evaluate structure-activity relationships. The study found that modifications to the pyridine ring significantly affected biological activity, with certain substitutions enhancing antimicrobial and anticancer effects. This highlights the importance of structural optimization in drug design .

Scientific Research Applications

Biological Activities and Therapeutic Potential

1. Anticancer Activity

Research has indicated that derivatives of quinoline, including 1-ethyl-2-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-6-carboxamide, exhibit significant anticancer properties. For instance, compounds within this class have been evaluated for their ability to inhibit the phosphatidylinositol 3-kinase (PI3Kα) pathway, which is crucial in cancer cell proliferation and survival. In vitro studies demonstrated that specific analogues showed potent cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells .

2. Antimicrobial Properties

The compound has also been investigated for its antibacterial activity. Studies have shown that quinoline derivatives can effectively combat Gram-positive and Gram-negative bacteria. For example, certain analogues displayed minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin against pathogens such as Staphylococcus aureus and Escherichia coli . These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties. Research indicates that quinoline derivatives can inhibit lipoxygenase (LOX) activity, which is implicated in inflammatory processes. The compound's ability to reduce lipid peroxidation and scavenge free radicals further supports its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the quinoline ring can significantly influence the biological activity of these compounds. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution at N-position | Enhances anticancer potency |

| Alteration of the carboxamide group | Increases antibacterial efficacy |

| Variations in the ethyl and methyl groups | Affects solubility and bioavailability |

This table illustrates how specific structural changes can lead to improved therapeutic profiles.

Case Studies

Several case studies have highlighted the applications of this compound:

- Study on Anticancer Effects : A study conducted by Sweidan et al. synthesized a series of quinolone carboxamides and evaluated their cytotoxic effects on colorectal cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential as anticancer agents .

- Antibacterial Screening : Another research effort involved screening various quinoline derivatives against common bacterial strains. The study found that specific compounds demonstrated significant antibacterial activity with MIC values lower than those of traditional antibiotics .

- Anti-inflammatory Mechanisms : Research focusing on the anti-inflammatory properties revealed that some derivatives could effectively inhibit LOX activity and reduce oxidative stress markers in vitro, indicating their potential use in treating inflammatory diseases .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The amide bond in the carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and 3-aminopyridine.

-

Basic Hydrolysis :

Refluxing with aqueous NaOH (e.g., 10% NaOH at 100°C for 3 hours) cleaves the amide bond, producing 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid and 3-aminopyridine . Neutralization with HCl precipitates the carboxylic acid.

Yield : ~85–92% (based on analogous ester-to-acid conversions) . -

Acidic Hydrolysis :

Heating with concentrated HCl or H<sub>2</sub>SO<sub>4</sub> under reflux also cleaves the amide but is less commonly employed due to potential side reactions.

Nucleophilic Acyl Substitution

The carboxamide group participates in nucleophilic acyl substitution reactions, particularly when activated as an acid chloride.

-

Acid Chloride Formation :

Treatment with thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride converts the carboxylic acid (from hydrolysis) into the reactive acid chloride . This intermediate reacts with amines to form new amides.

Example :

Reacting the acid chloride with benzylamine in dichloromethane (with triethylamine) yields N-benzyl derivatives .

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acid chloride synthesis | SOCl<sub>2</sub>, reflux, 1 h | 1-Ethyl-2-methyl-4-oxo-quinoline-6-carbonyl chloride |

| Amide coupling | Benzylamine, Et<sub>3</sub>N | N-Benzyl-1-ethyl-2-methyl-4-oxo-quinoline-6-carboxamide |

Functionalization of the Pyridinyl Group

The pyridin-3-yl substituent can undergo electrophilic aromatic substitution (EAS) under stringent conditions, though its electron-deficient nature limits reactivity.

-

Nitration/Sulfonation : Requires harsh conditions (e.g., fuming HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at high temperatures).

-

Coordination Chemistry : The pyridine nitrogen acts as a ligand for metal ions (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming complexes studied for catalytic or medicinal applications.

Quinoline Core Modifications

The 4-oxo-1,4-dihydroquinoline scaffold exhibits limited reactivity under mild conditions but can undergo:

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the 4-oxo group to a hydroxyl group, though this is not explicitly documented for the target compound .

-

Halogenation : Electrophilic bromination at the quinoline C-5 or C-7 positions using Br<sub>2</sub>/FeBr<sub>3</sub> is theoretically feasible but requires experimental validation.

Stability Under Thermal and pH Conditions

-

Thermal Stability : Decomposition occurs above 250°C, with the carboxamide group fragmenting first.

-

pH Stability : Stable in neutral aqueous solutions but degrades in strongly acidic (pH < 2) or basic (pH > 12) media .

Key Mechanistic Insights

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound’s quinoline core distinguishes it from naphthyridine () or dihydropyridine () derivatives. Key analogs and their structural differences are summarized below:

Pharmacological Considerations

- Solubility : Pyridin-3-yl (target) > Thiadiazolylidene > Adamantyl (naphthyridine analog).

- Metabolic Stability : Ethyl/methyl groups (target) may confer resistance to oxidative metabolism compared to pentyl (naphthyridine analog).

Q & A

Q. What synthetic routes are recommended for synthesizing 1-ethyl-2-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-6-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with cyclization of substituted quinoline precursors followed by functional group modifications. For example:

Quinoline Core Formation : Cyclocondensation of ethyl 3-aminocrotonate with a substituted benzaldehyde derivative under acidic conditions .

Carboxamide Introduction : Coupling the quinoline intermediate with pyridin-3-amine using carbodiimide-based reagents (e.g., EDC/HOBt) .

Optimization : Use factorial design (e.g., varying temperature, solvent polarity, or catalyst loading) to maximize yield and purity. Statistical tools like ANOVA can identify critical parameters .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to verify substituent positions and regioselectivity (e.g., pyridine ring protons at δ 8.3–8.7 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 351.18) and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What initial biological screening assays are appropriate to evaluate its pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR or CDK2) using fluorescence-based protocols (IC determination) .

- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to identify selective toxicity .

Q. How can solubility and stability be characterized under physiological conditions?

Methodological Answer:

Q. What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

- Lipinski’s Rule of Five : SwissADME or Molinspiration to assess drug-likeness (e.g., logP, molecular weight) .

- pKa Prediction : MarvinSketch or ACD/Labs to determine ionization states .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) elucidate binding mechanisms with biological targets?

Methodological Answer:

- Docking Studies : AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with pyridine nitrogen) .

- Molecular Dynamics (MD) : GROMACS to simulate ligand-protein stability over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .

- DFT Calculations : Gaussian 16 to optimize geometries and calculate electrostatic potential maps for reactivity insights .

Q. How should researchers resolve contradictions in biological activity data across different assay conditions?

Methodological Answer:

- Meta-Analysis : Pool data from multiple assays (e.g., enzymatic vs. cell-based) and apply statistical weighting .

- Mechanistic Deconvolution : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

- Assay Optimization : Standardize conditions (e.g., ATP concentration in kinase assays) to reduce variability .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

Q. How can advanced spectroscopic techniques (e.g., 2D NMR or X-ray crystallography) resolve structural ambiguities?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Assign H-H coupling and confirm spatial proximity of substituents .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (Mo Kα radiation) .

Q. What methodologies integrate high-throughput screening (HTS) with machine learning for SAR optimization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.